N-But-3-yn-2-ylaziridine-1-carboxamide
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Overview
Description
N-But-3-yn-2-ylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the but-3-yn-2-yl group adds further complexity and reactivity to the molecule, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-yn-2-ylaziridine-1-carboxamide typically involves the reaction of aziridine with an appropriate alkyne derivative. One common method is the nucleophilic addition of aziridine to a propargyl amine, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-But-3-yn-2-ylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Scientific Research Applications
N-But-3-yn-2-ylaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-But-3-yn-2-ylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring and the presence of the alkyne group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
N-Methylaziridine-1-carboxamide: Similar in structure but lacks the alkyne group, resulting in different reactivity and applications.
N-Phenylaziridine-1-carboxamide: Contains a phenyl group instead of the but-3-yn-2-yl group, leading to different chemical properties and uses.
Uniqueness
N-But-3-yn-2-ylaziridine-1-carboxamide is unique due to the presence of both the aziridine ring and the alkyne group, which confer high reactivity and versatility in chemical reactions. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-but-3-yn-2-ylaziridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)8-7(10)9-4-5-9/h1,6H,4-5H2,2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWIEMNJWVLES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)N1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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